molecular formula C11H14O3S B14305930 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid CAS No. 114628-51-2

3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid

Cat. No.: B14305930
CAS No.: 114628-51-2
M. Wt: 226.29 g/mol
InChI Key: YILSNKTUWNXGPE-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The reaction typically requires the use of oxidizing agents such as hypochlorite .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of reagents and conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypochlorite for oxidation , reducing agents for reduction reactions, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the thiophene ring.

Scientific Research Applications

3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a substrate in coupling reactions and olefinations.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound can be used in the synthesis of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiophene derivatives and may contribute to its specific applications and reactivity.

Properties

CAS No.

114628-51-2

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

3-(1-hydroxycyclohexyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H14O3S/c12-10(13)9-8(4-7-15-9)11(14)5-2-1-3-6-11/h4,7,14H,1-3,5-6H2,(H,12,13)

InChI Key

YILSNKTUWNXGPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=C(SC=C2)C(=O)O)O

Origin of Product

United States

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